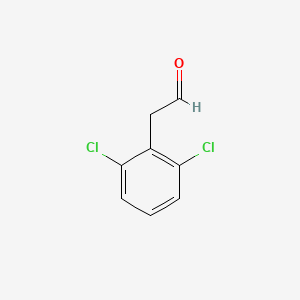
2-(2,6-Dichlorophenyl)acetaldehyde
概要
説明
2-(2,6-Dichlorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6Cl2O It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 6 positions, and an aldehyde functional group attached to the phenyl ring
科学的研究の応用
2-(2,6-Dichlorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
2-(2,6-Dichlorophenyl)acetaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of (2,6-dichlorophenyl)ethanol using Dess-Martin periodinane in dichloromethane at room temperature. The reaction typically proceeds for about 30 minutes, followed by workup with sodium bicarbonate and sodium thiosulfate solutions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to (2,6-dichlorophenyl)acetic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to (2,6-dichlorophenyl)methanol using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: (2,6-Dichlorophenyl)acetic acid.
Reduction: (2,6-Dichlorophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
類似化合物との比較
Similar Compounds
(2,6-Dichlorophenyl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
(2,6-Dichlorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(2,6-Dichlorophenyl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
2-(2,6-Dichlorophenyl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
特性
IUPAC Name |
2-(2,6-dichlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJCWAGQXDWRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)


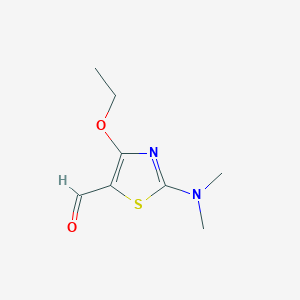
![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)
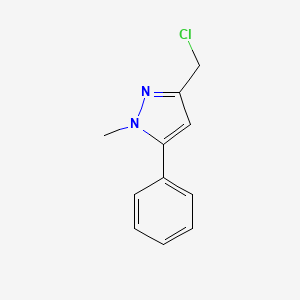

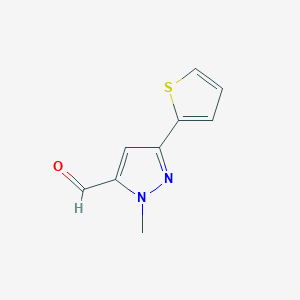
![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
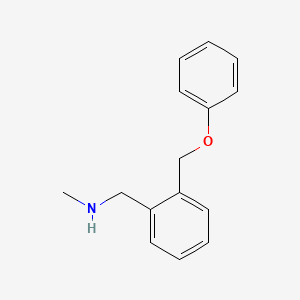
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)
